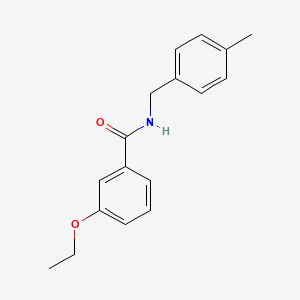

3-ethoxy-N-(4-methylbenzyl)benzamide

Description

3-Ethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzoyl ring and a 4-methylbenzyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling benzoyl chloride derivatives with substituted benzylamines under reflux or ultrasonic conditions .

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.344 |

IUPAC Name |

3-ethoxy-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-20-16-6-4-5-15(11-16)17(19)18-12-14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3,(H,18,19) |

InChI Key |

CCJCTGKJCLBKHV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Pharmacological Activity

The pharmacological profile of benzamide derivatives is highly dependent on substituent patterns. Key comparisons include:

Key Findings :

- The ethoxy group in 3-ethoxy-N-(4-methylbenzyl)benzamide may provide stronger hydrophobic interactions and improved metabolic stability compared to smaller substituents like methoxy .

- 4-Methylbenzyl substituents are recurrent in bioactive benzamides, as seen in antifungal () and anticonvulsant () derivatives, suggesting their role in target engagement.

Insights :

- Ultrasonic methods reduce reaction times and improve yields for benzamides, likely due to enhanced mass transfer and cavitation effects .

Molecular Docking and Binding Interactions

Benzamide derivatives often target allosteric sites of proteins. For example:

- Sulfamoyl benzamides () bind to glucokinase (GK) via H-bonds between the amide carbonyl and Arg63 (distance: ~3.1–3.4 Å).

- 3,5-Disubstituted benzamides () interact with GK’s allosteric site using pyrimidinyl and benzamide NH groups (distance: 2.8–3.0 Å).

The 4-methylbenzyl group may align with hydrophobic pockets in target proteins, similar to the pyrimidine ring in .

Pharmacological and Industrial Relevance

- Antifungal Potential: Derivatives like N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide highlight the role of halogens and aromatic rings in antifungal activity .

- Central Nervous System (CNS) Applications : The stereoisomer LY 188546 demonstrates that substituent stereochemistry critically influences anticonvulsant efficacy and toxicity .

- Metabolic Stability : Ethoxy groups may confer resistance to oxidative metabolism compared to methoxy or hydroxyl groups, as seen in benzamide metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.